![molecular formula C17H16BrN3O3S B2718359 5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide CAS No. 1039433-07-2](/img/structure/B2718359.png)

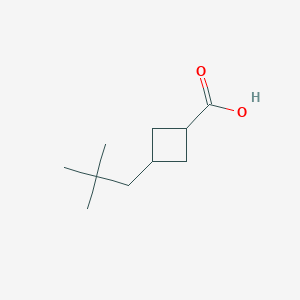

5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

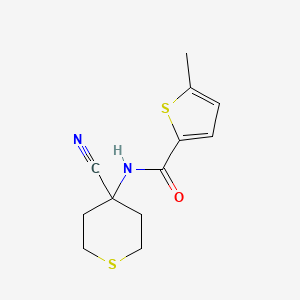

The compound is a derivative of imidazo[2,1-b]thiazole, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, related compounds such as benzo[d]imidazo[2,1-b]thiazoles have been used in various chemical reactions . The presence of multiple functional groups in the molecule suggests that it could participate in a variety of chemical reactions.Aplicaciones Científicas De Investigación

Electrophilic Substitution Reactions and Synthesis

Research on benzo[b]thiophen derivatives, such as the study by Clarke, Scrowston, and Sutton (1973), explores electrophilic substitution reactions, including bromination and nitration, which are crucial for the synthesis of various compounds. These methods can be applied to synthesize complex molecules with specific functional groups, indicating a pathway for creating derivatives of complex thiazolium compounds (Clarke, Scrowston, & Sutton, 1973).

Reactions of Ring-Expanded Xanthines

The study on ring-expanded xanthines by Bhan and Hosmane (1993) discusses bromination and base-catalyzed reactions, providing insights into the structural modification of heterocyclic compounds. This research highlights the flexibility in modifying heterocyclic rings, which is relevant for designing thiazolium-based compounds with specific properties (Bhan & Hosmane, 1993).

Imaging Application of Sulfur and Nitrogen Compounds

Wen's (2000) research on the effects of sulfur and nitrogen-containing compounds on the imaging process of silver halide demonstrates the application of such compounds in photographic science. This indicates the potential of thiazolium compounds in imaging technologies (Wen, 2000).

Synthesis and Antihyperglycemic Evaluation

Research on thiazolylmethoxyphenyl pyrimidines by Bhosle et al. (2015) evaluates the antihyperglycemic activity of synthesized compounds. This suggests the utility of thiazolium compounds in medicinal chemistry, specifically in the development of treatments for conditions like diabetes (Bhosle, Deshmukh, Pal, Srivastava, & Mane, 2015).

Structural Studies on Aminoimidazolinium Bromides

Dobrowolski et al. (2007) conducted structural studies on aminoimidazolinium bromides, focusing on the tautomer preference of the aminoimidazoline moiety. This research is essential for understanding the structural aspects and stability of thiazolium and imidazolium compounds, which could influence their scientific applications (Dobrowolski, Cyrański, Pisklak, Wawer, & Matosiuk, 2007).

Direcciones Futuras

Propiedades

IUPAC Name |

5-(4-nitrophenyl)-7-phenyl-3,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-4-ium-5-ol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N3O3S.BrH/c21-17(13-6-8-15(9-7-13)20(22)23)12-18(14-4-2-1-3-5-14)16-19(17)10-11-24-16;/h1-9,21H,10-12H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVMYNPSHRSOKS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=[N+]1C(CN2C3=CC=CC=C3)(C4=CC=C(C=C4)[N+](=O)[O-])O.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Fluoro-6-thieno[2,3-b]pyridin-5-yloxyphenyl)propan-2-ol](/img/structure/B2718281.png)

![4-(tert-butyl)phenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate](/img/structure/B2718282.png)

![N-[(2,4-difluorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2718292.png)

![N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrazolidine-3-carboxamide](/img/structure/B2718293.png)

![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2718295.png)

![3-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2718299.png)